molecular formula C13H21NO3 B13485665 tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate

tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate

Cat. No.: B13485665
M. Wt: 239.31 g/mol
InChI Key: LXCRXGLLLJNTLS-QBUCEGOBSA-N
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Description

tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is a bicyclic carbamate derivative featuring a fused bicyclo[3.2.0]heptane core substituted with a formyl group at position 3 and a tert-butyl carbamate group at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its rigid bicyclic structure and reactive formyl moiety enable selective derivatization for drug discovery .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-[(1S,5S,6R)-3-formyl-6-bicyclo[3.2.0]heptanyl]carbamate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-6-9-4-8(7-15)5-10(9)11/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9-,10-,11+/m0/s1

InChI Key

LXCRXGLLLJNTLS-QBUCEGOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1CC(C2)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate typically involves the reaction of a bicyclo[3.2.0]heptane derivative with tert-butyl carbamate under specific conditions. The formyl group is introduced through a formylation reaction, which can be achieved using reagents such as formic acid or formyl chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex bicyclic compounds.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved may include enzymatic transformations and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Structural Variations in Bicyclic Systems

The compound’s bicyclo[3.2.0]heptane scaffold distinguishes it from related carbamates with alternative bicyclic frameworks:

Compound Bicyclic System Substituents CAS Number Molecular Formula Molecular Weight
tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate [3.2.0] 3-formyl, 6-carbamate - C₁₂H₁₉NO₃ 225.28
tert-butyl N-{3-azabicyclo[3.2.0]heptan-6-yl}carbamate [3.2.0] 3-aza, 6-carbamate 1258640-71-9 C₁₁H₂₀N₂O₂ 212.29
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate [4.1.0] 3-aza, 6-carbamate 880545-32-4 C₁₁H₂₀N₂O₂ 212.29
tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate [3.1.1] 3-aza, 6-carbamate 1363382-46-0 C₁₁H₂₀N₂O₂ 212.29

Key Observations :

  • Functional Groups : The 3-formyl group enhances electrophilicity, making the compound more reactive toward nucleophiles (e.g., in condensation or Grignard reactions) compared to 3-aza analogs .

Physicochemical Properties

  • Solubility: The formyl group in the target compound increases polarity relative to azabicyclo analogs, likely improving solubility in polar solvents like DMSO or methanol.
  • Stability : tert-butyl carbamates generally exhibit hydrolytic stability under basic conditions, but the formyl group may render the compound sensitive to oxidation or nucleophilic attack, necessitating inert storage conditions (e.g., under nitrogen, at −20°C) .

Pharmacological Relevance

  • 3-Azabicyclo Derivatives : Employed in kinase inhibitors and CNS-targeting drugs due to their ability to mimic bioactive conformations .
  • Formyl-Functionalized Analogs : Serve as precursors for covalent inhibitors or prodrugs, leveraging the formyl group’s reactivity for targeted delivery .

Biological Activity

tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate is an organic compound notable for its unique bicyclic structure and the presence of a tert-butyl group, which contributes to its stability and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{19}N_{2}O_{2}. Its structure features a carbamate functional group, which is significant for its biological interactions.

PropertyValue
Molecular Weight219.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsCarbamate, formyl

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl isocyanate under controlled conditions, often using a base such as triethylamine in a solvent like dichloromethane .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The formyl group can participate in hydrogen bonding with amino acid residues, while the carbamate group can form covalent bonds with nucleophilic residues in enzymes. This interaction may modulate enzyme activity, leading to various biological effects .

Potential Therapeutic Applications

Preliminary studies suggest that this compound may have therapeutic applications in targeting specific pathways or receptors involved in disease processes. Research has focused on its potential as a drug candidate due to its ability to influence enzyme-catalyzed reactions and protein-ligand interactions .

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound exhibits significant binding affinity toward certain enzymes involved in metabolic pathways, suggesting its role as an inhibitor or modulator .
  • Protein Binding Assays :
    • In vitro assays indicated that the compound can effectively bind to specific protein targets, potentially influencing their activity and offering insights into its mechanism of action .
  • Therapeutic Efficacy :
    • Animal models have shown promising results regarding the therapeutic efficacy of this compound in modulating disease-related pathways, although further studies are required to fully elucidate its pharmacological profile .

Comparative Analysis

When compared with structurally similar compounds, this compound stands out due to its unique combination of functional groups that allows for diverse chemical reactions and biological interactions.

CompoundUnique Features
This compoundBicyclic structure with carbamate and formyl groups
tert-butyl N-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamateSimilar structure but different position of formyl group

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